8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine typically involves multiple steps. One common method includes the condensation of benzodiazepines with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired benzazepine compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation and reductive rearrangement are often employed to streamline the synthesis process and minimize by-products . The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines .
Scientific Research Applications
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex benzazepine derivatives.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: A benzodiazepine derivative with anticonvulsant properties.
Uniqueness
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some of its analogs, this compound may offer a different profile of activity, making it a valuable subject for further research and development .
Properties
CAS No. |
81078-37-7 |
---|---|
Molecular Formula |
C17H13Cl2NO |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
8-chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine |
InChI |
InChI=1S/C17H13Cl2NO/c1-21-16-9-7-11-6-8-12(18)10-14(11)17(20-16)13-4-2-3-5-15(13)19/h2-10,16H,1H3 |
InChI Key |
ANCSQWWBLLWPTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.